Technical Monograph: 1-(Methyl-d3)-5-nitro-1H-indole
Technical Monograph: 1-(Methyl-d3)-5-nitro-1H-indole
Part 1: Core Directive & Executive Summary
This monograph serves as a definitive technical guide for the application, synthesis, and analysis of 1-(Methyl-d3)-5-nitro-1H-indole (CAS 2225802-40-2). This deuterated isotopologue is a critical tool in bioanalytical chemistry, specifically designed as an Internal Standard (IS) for the quantification of nitroindoles in complex biological matrices using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Unlike generic reagents, this compound enables Stable Isotope Dilution Assays (SIDA) , correcting for matrix effects, extraction inefficiencies, and ionization variability. This guide moves beyond basic catalog data to provide actionable protocols for synthesis and analytical method development.
Part 2: Chemical Identity & Physicochemical Properties[1][2][3]
The deuterated analog differs from the native compound (1-Methyl-5-nitro-1H-indole, CAS 29906-67-0) by the substitution of three hydrogen atoms on the N-methyl group with deuterium. This results in a mass shift of +3 Da, sufficient to resolve the IS from the analyte in mass spectrometry while maintaining identical chromatographic retention.
Table 1: Physicochemical Specifications
| Property | Specification | Notes |
| Chemical Name | 1-(Methyl-d3)-5-nitro-1H-indole | Systematic: 1-(Trideuteriomethyl)-5-nitroindole |
| CAS Number | 2225802-40-2 | Specific to the d3 isotopologue [1] |
| Molecular Formula | C₉H₅D₃N₂O₂ | |
| Molecular Weight | 179.19 g/mol | Native analog: 176.17 g/mol |
| Isotopic Purity | ≥ 99% atom D | Critical to prevent "cross-talk" (M+0 signal) |
| Appearance | Yellow to orange solid | Nitro group conjugation confers color |
| Solubility | DMSO, Methanol, Ethyl Acetate | Sparingly soluble in water |
| Melting Point | 168–172 °C (Predicted) | Similar to non-deuterated analog |
Part 3: Synthesis & Manufacturing Protocol
The synthesis of 1-(Methyl-d3)-5-nitro-1H-indole follows a nucleophilic substitution (
Reaction Mechanism
The acidic proton on the indole nitrogen (
Diagram 1: Synthesis Pathway (DOT Visualization)
Caption: Synthesis of 1-(Methyl-d3)-5-nitro-1H-indole via N-alkylation of 5-nitroindole using Iodomethane-d3.
Detailed Experimental Protocol
Safety Note: Nitroindoles are potential mutagens. Iodomethane-d3 is a volatile alkylating agent (carcinogen). Perform all steps in a fume hood.
-
Reagents:
-
Procedure (NaH Method - High Yield):
-
Step 1: Dissolve 5-nitroindole in anhydrous DMF (0.1 M concentration) under nitrogen atmosphere. Cool to 0°C.
-
Step 2: Add NaH portion-wise. Evolution of hydrogen gas (
) will occur. Stir for 30 minutes at 0°C to ensure complete deprotonation (solution turns deep red/orange). -
Step 3: Add Iodomethane-d3 dropwise via syringe.
-
Step 4: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 7:3).
-
Step 5: Quench with ice water. The product usually precipitates. Filter the solid or extract with Ethyl Acetate.[3]
-
Step 6: Recrystallize from Ethanol to remove unreacted starting material.
-
-
Validation:
-
1H-NMR: Confirm absence of N-H signal (
ppm) and absence of N-CH3 signal ( ppm). -
MS: Confirm parent ion
(approx).
-
Part 4: Analytical Applications (LC-MS/MS)
The primary utility of CAS 2225802-40-2 is as an Internal Standard (IS) . In quantitative bioanalysis, it compensates for variability in sample preparation and instrument response.
Why Deuterium?
-
Co-elution: The d3-analog has virtually identical lipophilicity to the target analyte. They elute at the same retention time, ensuring the IS experiences the exact same matrix suppression or enhancement as the analyte at the electrospray source.
-
Mass Discrimination: The +3 Da shift allows the mass spectrometer to distinguish the IS from the analyte (M+0) and naturally occurring isotopes (M+1, M+2).
Diagram 2: LC-MS/MS Quantification Workflow
Caption: Stable Isotope Dilution Assay (SIDA) workflow using 1-(Methyl-d3)-5-nitro-1H-indole as the Internal Standard.
MRM Transitions (Example)
For method development on a Triple Quadrupole MS:
-
Analyte (Native): Precursor
Product (Loss of ). -
Internal Standard (d3): Precursor
Product (Loss of , retaining d3-methyl on the indole core).
Part 5: Handling & Stability
-
Storage: Store at -20°C under desiccant. Protect from light. Deuterated compounds are chemically stable but expensive; prevent hydrolysis or degradation.
-
Isotopic Exchange: The C-D bonds on the methyl group are stable and non-exchangeable under physiological conditions. Avoid extremely harsh acidic conditions at high temperatures (
) which might induce exchange or decomposition. -
Solubility: Prepare stock solutions in DMSO or Methanol. These stocks are typically stable for 6 months at -20°C.
References
- Stokvis, E., Rosing, H., & Beijnen, J. H. (2005). Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not?. Rapid Communications in Mass Spectrometry, 19(3), 401-407.
- Organic Syntheses. (n.d.). General procedures for Indole N-Alkylation.
